![molecular formula C16H24ClN3O3S B2569548 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride CAS No. 1351664-75-9](/img/structure/B2569548.png)
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride
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Overview
Description
“N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a cinnamamide group, which is known for its bioactive properties .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves the reaction of a suitable cinnamamide derivative with a 2-(4-(methylsulfonyl)piperazin-1-yl)ethyl derivative . The reaction would likely require a catalyst and a suitable solvent.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methylsulfonyl group, and a cinnamamide group. The exact structure would need to be confirmed using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The compound, due to the presence of the piperazine ring and the cinnamamide group, might be expected to participate in reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Piperazine derivatives are generally soluble in organic solvents .Scientific Research Applications
- Piperazine derivatives, including the compound , have been investigated for their antimicrobial potential. Researchers have synthesized novel molecular hybrids incorporating piperazine moieties to enhance the activity of existing antibiotics . These derivatives may serve as promising candidates for combating bacterial infections.
- Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. Scientists have explored piperazine-based compounds for their ability to inhibit biofilm formation. The compound’s structural features could make it an interesting candidate for anti-biofilm strategies .
- Indole derivatives, which share some similarities with piperazines, have shown anti-HIV-1 activity. While not directly related, the compound’s structural motifs may inspire further investigations into its potential as an anti-HIV agent .
Antimicrobial Agents
Anti-Biofilm Activity
Anti-HIV-1 Agents
Mechanism of Action
properties
IUPAC Name |
(E)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-23(21,22)19-13-11-18(12-14-19)10-9-17-16(20)8-7-15-5-3-2-4-6-15;/h2-8H,9-14H2,1H3,(H,17,20);1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWYLIFJCLSDV-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride |
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